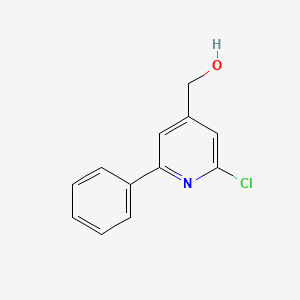

(2-Chloro-6-phenylpyridin-4-YL)methanol

Vue d'ensemble

Description

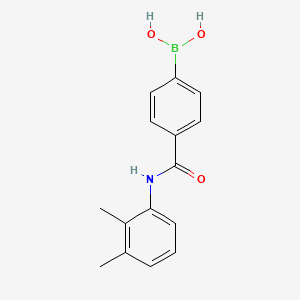

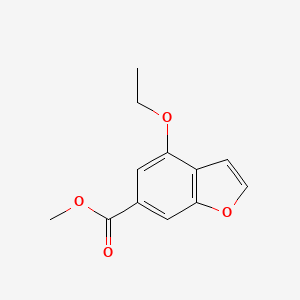

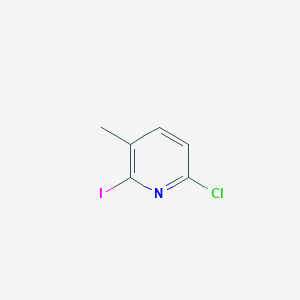

“(2-Chloro-6-phenylpyridin-4-YL)methanol” is a chemical compound with the linear formula C12H10ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “(2-Chloro-6-phenylpyridin-4-YL)methanol” can be represented by the SMILES string ClC1=CC (CO)=CC (C2=CC=CC=C2)=N1 . The InChI representation is 1S/C12H10ClNO/c13-12-7-9 (8-15)6-11 (14-12)10-4-2-1-3-5-10/h1-7,15H,8H2 .

Applications De Recherche Scientifique

Synthesis and Characterization

Palladium-Catalyzed Synthesis : The compound has been used in palladium-catalyzed C-H halogenation reactions. This method offers advantages over traditional synthesis, including milder conditions, higher yields, better selectivity, and practicality, and higher chemical diversity (Sun, Sun, & Rao, 2014).

Production of Chiral Intermediates : It serves as a chiral intermediate in the production of certain pharmaceuticals. For instance, its use in the synthesis of anti-allergic drug Betahistine by a Kluyveromyces sp. in an aqueous two-phase system has been documented (Ni, Zhou, & Sun, 2012).

Structural Studies and Characterization : The compound has been a subject of study in crystal structure determination and spectral characterization, aiding in understanding its molecular properties (Shahana & Yardily, 2020).

Biochemical and Pharmacological Research

Antibacterial and Antibiofilm Activities : Derivatives of this compound have been synthesized and tested for their antibacterial and antibiofilm activities. This includes the synthesis of acridin-2-yl(phenyl) methanones and their evaluation against a range of bacterial strains (Labena et al., 2020).

Antimicrobial and Antioxidant Activities : Studies have also explored the antimicrobial and antioxidant properties of certain derivatives, providing insights into their potential therapeutic applications (Thirunarayanan, 2014).

Chemical and Physical Properties Analysis

Solubility Studies : Research has been conducted on the solubility of related compounds in different solvent systems, which is crucial for understanding its chemical behavior and potential applications (Sengupta, Pal, & Lahiri, 1983).

Spectroscopic Analysis : Investigations into the electron spin resonance and phosphorescence of related compounds have been carried out to understand their photochemical properties (Yagi, Matsunaga, & Higuchi, 1982).

Catalytic Activity Studies : The use of the compound in understanding the catalytic activity of carbonylrhodium complexes and their impact on reactions like carbonylation of methanol has been explored (Kumari et al., 2002).

Sensor Development

- Development of Methanol Sensors : Its derivatives have been used in the development of methanol sensors, demonstrating the potential for practical applications in detecting and monitoring methanol vapors (Du, 2010).

Safety And Hazards

“(2-Chloro-6-phenylpyridin-4-YL)methanol” is classified as Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 . It has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long lasting effects) . The precautionary statements are P273 (Avoid release to the environment), P302 + P352 (IF ON SKIN: Wash with plenty of water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

(2-chloro-6-phenylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-12-7-9(8-15)6-11(14-12)10-4-2-1-3-5-10/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVNNWGIFOTXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-6-phenylpyridin-4-YL)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL](/img/structure/B1455207.png)

![2'-Fluoro-5-(5-isopropyl-1H-tetrazol-1-yl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1455210.png)

![1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester](/img/structure/B1455213.png)

![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1455214.png)

![1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1455220.png)